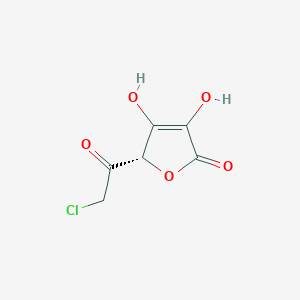
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring with hydroxyl groups at the 3 and 4 positions, and a chloroacetyl group at the 5 position. Its stereochemistry is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furan derivatives.
Chloroacetylation: The furan derivative undergoes chloroacetylation, where a chloroacetyl group is introduced at the 5 position. This step often requires the use of chloroacetyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloroacetyl group can be reduced to form a hydroxyl group or other functional groups.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Reagents like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. The hydroxyl groups may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
®-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one: The enantiomer of the compound with the ®-configuration.
5-(2-Bromoacetyl)-3,4-dihydroxyfuran-2(5H)-one: A similar compound with a bromoacetyl group instead of a chloroacetyl group.
5-(2-Acetyl)-3,4-dihydroxyfuran-2(5H)-one: A compound with an acetyl group instead of a chloroacetyl group.
Uniqueness
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one is unique due to its specific stereochemistry and the presence of both chloroacetyl and hydroxyl groups
Properties
Molecular Formula |
C6H5ClO5 |
|---|---|
Molecular Weight |
192.55 g/mol |
IUPAC Name |
(2S)-2-(2-chloroacetyl)-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H5ClO5/c7-1-2(8)5-3(9)4(10)6(11)12-5/h5,9-10H,1H2/t5-/m1/s1 |
InChI Key |
XOHLIBAAKCISFU-RXMQYKEDSA-N |
Isomeric SMILES |
C(C(=O)[C@@H]1C(=C(C(=O)O1)O)O)Cl |
Canonical SMILES |
C(C(=O)C1C(=C(C(=O)O1)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


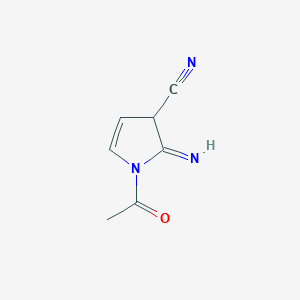
![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)
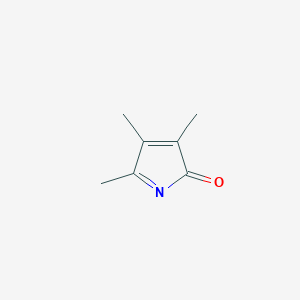
![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)
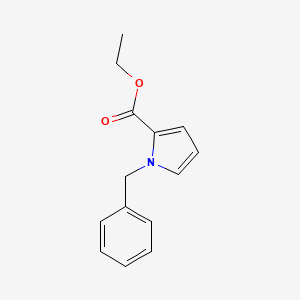
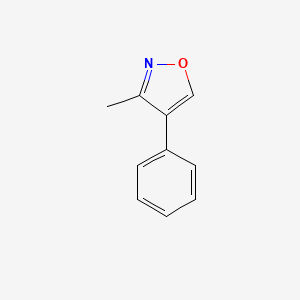
![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)
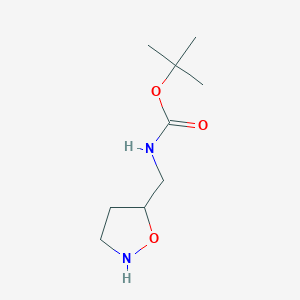

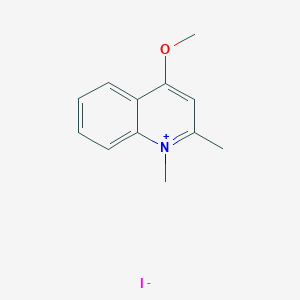
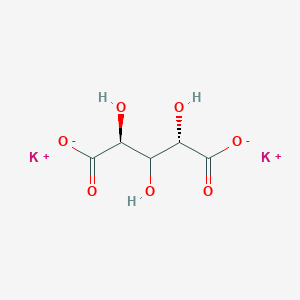
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
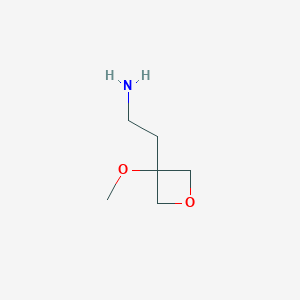
![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)
